molecular formula C6H6ClNO2 B2927456 Methyl 5-chloro-1H-pyrrole-2-carboxylate CAS No. 1757-31-9

Methyl 5-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B2927456
CAS No.: 1757-31-9
M. Wt: 159.57
InChI Key: YXDKRRSLSSBHFH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrole-2-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom in the ring. This compound is characterized by the presence of a methyl ester group at the second position and a chlorine atom at the fifth position of the pyrrole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize Methyl 5-chloro-1H-pyrrole-2-carboxylate involves the esterification of 5-chloro-1H-pyrrole-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Cyclization Reaction: Another method involves the cyclization of appropriate precursors such as 5-chloro-2-nitroaniline with ethyl acetoacetate followed by esterification with methanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The process may include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 5-chloro-1H-pyrrole-2-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 5-substituted pyrrole-2-carboxylates.

    Oxidation: Formation of 5-chloro-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 5-chloro-1H-pyrrole-2-methanol.

Scientific Research Applications

Chemistry: Methyl 5-chloro-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It is also employed in the synthesis of bioactive molecules that exhibit antimicrobial, antifungal, and anticancer properties.

Medicine: this compound is a precursor in the synthesis of several pharmaceutical agents. It is used in the development of drugs targeting specific enzymes and receptors in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain pesticides and herbicides.

Comparison with Similar Compounds

    Methyl 1H-pyrrole-2-carboxylate: Lacks the chlorine substituent at the fifth position.

    Ethyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    5-Chloro-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative without the ester group.

Uniqueness: Methyl 5-chloro-1H-pyrrole-2-carboxylate is unique due to the presence of both the chlorine substituent and the methyl ester group, which confer specific chemical reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The methyl ester group provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

methyl 5-chloro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDKRRSLSSBHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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